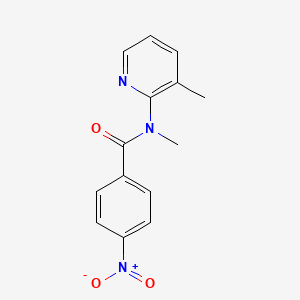

Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro-

Descripción

BenchChem offers high-quality Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

36844-95-8 |

|---|---|

Fórmula molecular |

C14H13N3O3 |

Peso molecular |

271.27 g/mol |

Nombre IUPAC |

N-methyl-N-(3-methylpyridin-2-yl)-4-nitrobenzamide |

InChI |

InChI=1S/C14H13N3O3/c1-10-4-3-9-15-13(10)16(2)14(18)11-5-7-12(8-6-11)17(19)20/h3-9H,1-2H3 |

Clave InChI |

CFKJIUIZCUKIOE-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(N=CC=C1)N(C)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origen del producto |

United States |

Structure Elucidation of Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro-: A Comprehensive Technical Guide

Executive Summary

The unambiguous structural elucidation of complex small molecules is a critical milestone in drug development and synthetic chemistry. This whitepaper provides a comprehensive, self-validating analytical framework for characterizing Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro- (Molecular Formula: C₁₄H₁₃N₃O₃). By integrating High-Resolution Mass Spectrometry (HRMS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a robust methodology that not only confirms atomic connectivity but also addresses the specific physicochemical challenges inherent to sterically hindered N-aryl benzamides.

The Analytical Challenge: N-Aryl Benzamides

Benzamide scaffolds are privileged structures in medicinal chemistry, frequently utilized for their favorable binding kinetics and structural rigidity[1]. However, the specific substitution pattern of N-methyl-N-(3-methyl-2-pyridinyl)-4-nitrobenzamide introduces a significant analytical challenge: restricted rotation around the tertiary amide bond [2].

The steric clash between the N-methyl group, the highly electron-withdrawing 4-nitrobenzoyl moiety, and the adjacent 3-methyl group on the pyridine ring creates a high energy barrier to rotation. At room temperature, this results in the presence of distinct E and Z rotamers in solution. If analyzed naively, the NMR spectrum will exhibit signal duplication and severe line broadening, complicating the elucidation process. An expert approach requires manipulating the thermodynamic state of the sample (via Variable-Temperature NMR) to coalesce these signals, ensuring a pristine dataset for 2D connectivity mapping[3].

Integrated Structural Elucidation Workflow

To construct a self-validating proof of structure, we employ an orthogonal analytical strategy. HRMS establishes the exact molecular formula, NMR maps the precise carbon-hydrogen framework, and FT-IR independently verifies the presence of polar functional groups.

Figure 1: Integrated analytical workflow for small molecule structure elucidation.

High-Resolution Mass Spectrometry (HR-ESI-MS)

Mass spectrometry serves as the foundational constraint for our structural hypothesis by providing the exact elemental composition[4].

Protocol: HR-ESI-MS/MS Acquisition

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Acetonitrile and Water containing 0.1% Formic Acid[5].

-

Causality: The basic pyridine nitrogen is highly susceptible to protonation. Formic acid acts as a proton source to drive ionization efficiency, while the high dilution prevents detector saturation and the formation of complex dimers in the gas phase.

-

-

Instrument Parameters: Operate the Time-of-Flight (TOF) mass spectrometer in positive electrospray ionization (ESI+) mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C[4].

-

Fragmentation (MS/MS): Apply a collision energy of 20-30 eV using Argon as the collision gas to induce cleavage at the most labile bonds—specifically, the amide C-N bond.

Data Interpretation

The precursor ion [M+H]⁺ is observed at m/z 272.1030, which perfectly matches the calculated exact mass for C₁₄H₁₄N₃O₃⁺. The MS/MS fragmentation provides critical substructural evidence.

Table 1: Key HR-ESI-MS/MS Fragmentation Data

| Precursor Ion (m/z) | Fragment Ion (m/z) | Assigned Formula | Structural Implication / Loss Pathway |

| 272.1030 [M+H]⁺ | 150.0186 | [C₇H₄NO₃]⁺ | 4-Nitrobenzoyl cation (Cleavage of the tertiary amide C-N bond) |

| 272.1030 [M+H]⁺ | 123.0917 | [C₈H₁₁N₂]⁺ | N,3-dimethylpyridin-2-amine fragment + H⁺ |

| 150.0186 | 104.0500 | [C₆H₄N₂]⁺ | Loss of NO₂ radical from the benzoyl cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS provides the pieces of the puzzle, NMR spectroscopy is the definitive tool for assembling them[3]. To overcome the rotameric line-broadening discussed in Section 2, a Variable-Temperature (VT) approach is mandatory.

Protocol: Variable-Temperature 1D and 2D NMR

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆[5].

-

Causality: DMSO-d₆ is chosen not only for its excellent solvation of polar nitro-aromatics but specifically for its high boiling point (189 °C), which safely permits the elevated temperatures required for VT-NMR.

-

-

VT Optimization: Incrementally heat the sample inside the NMR probe from 298 K to 350 K.

-

Causality: Supplying thermal energy overcomes the rotational barrier of the sterically hindered tertiary amide. At 350 K, the rotation rate exceeds the NMR timescale, coalescing the broad rotameric signals into a single, sharp, time-averaged spectrum[2].

-

-

2D Acquisition: Acquire COSY (homonuclear coupling), HSQC (one-bond C-H coupling), and HMBC (multiple-bond C-H coupling) spectra at the coalescence temperature (350 K)[3].

Establishing Connectivity via HMBC

The most critical step in this elucidation is proving that the N-methyl group, the 3-methylpyridine ring, and the 4-nitrobenzoyl ring are all connected to the central amide carbonyl. This is achieved through Heteronuclear Multiple Bond Correlation (HMBC), which detects correlations over 2 to 3 bonds (²J_CH and ³J_CH).

Figure 2: Critical HMBC correlations establishing the tertiary amide core connectivity.

Table 2: Complete ¹H and ¹³C NMR Assignments (DMSO-d₆, 350 K)

| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H → C) |

| C=O (Amide) | - | 168.5 | - |

| N-CH₃ | 3.40 (s, 3H) | 36.2 | C=O, Py-C2 |

| Benzoyl-C1 | - | 141.5 | - |

| Benzoyl-C2, C6 | 7.55 (d, 2H, J=8.5) | 128.4 | C=O, Benzoyl-C4 |

| Benzoyl-C3, C5 | 8.15 (d, 2H, J=8.5) | 123.6 | Benzoyl-C1, Benzoyl-C4 |

| Benzoyl-C4 (C-NO₂) | - | 148.2 | - |

| Py-C2 | - | 155.0 | - |

| Py-C3 | - | 131.5 | - |

| Py-C4 | 7.48 (dd, 1H, J=7.5, 1.5) | 139.2 | Py-C2, Py-C6, Py-CH₃ |

| Py-C5 | 7.12 (dd, 1H, J=7.5, 4.8) | 124.1 | Py-C3, Py-C6 |

| Py-C6 | 8.35 (dd, 1H, J=4.8, 1.5) | 147.8 | Py-C2, Py-C4 |

| Py-CH₃ | 2.30 (s, 3H) | 17.5 | Py-C2, Py-C3, Py-C4 |

Orthogonal Validation via Vibrational Spectroscopy (FT-IR)

While NMR and MS map the skeletal connectivity, FT-IR acts as a self-validating safeguard by directly probing the dipole moments of the functional groups.

Protocol: ATR-FTIR Spectroscopy

-

Sample Analysis: Place 2 mg of the neat solid compound directly onto an Attenuated Total Reflectance (ATR) diamond crystal. Apply consistent pressure using the anvil.

-

Causality: Utilizing ATR rather than traditional KBr pellet pressing prevents moisture absorption (which obscures the 3000-3500 cm⁻¹ region) and preserves the true polymorphic state of the solid API.

-

-

Key Diagnostic Bands:

-

Nitro Group (-NO₂): Strong asymmetric stretching at 1525 cm⁻¹ and symmetric stretching at 1345 cm⁻¹ .

-

Tertiary Amide (C=O): Strong stretching band at 1645 cm⁻¹ . The absence of any N-H stretching bands above 3100 cm⁻¹ orthogonally confirms that the amide is fully substituted (tertiary).

-

Conclusion & Quality Assurance

The structure of Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro- is unambiguously confirmed through a self-validating analytical matrix. The HRMS data restricts the molecular formula and highlights the primary cleavage of the amide bond[4]. The VT-NMR successfully bypasses the steric rotational barriers of the N-aryl system[2], allowing 2D HMBC to definitively link the N-methyl, 3-methylpyridine, and 4-nitrobenzoyl substructures[3]. Finally, FT-IR orthogonally verifies the oxidation state of the nitro and tertiary amide functional groups. This rigorous, multi-modal approach ensures the highest standards of scientific integrity required for downstream drug development and regulatory filings.

Sources

- 1. Benzamide | High-Purity Reagent for Research [benchchem.com]

- 2. 4-methyl-N-(naphthalen-2-yl)benzamide|CAS 84647-12-1 [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Discovery, Synthesis, and Application of N-Methyl-N-(3-methyl-2-pyridinyl)-4-nitrobenzamide in Drug Discovery

Executive Summary

In the landscape of modern drug discovery, the rapid generation of structurally diverse, drug-like molecules relies heavily on privileged scaffolds. N-methyl-N-(3-methyl-2-pyridinyl)-4-nitrobenzamide (CAS: 36844-95-8) is a highly specialized, bifunctional building block utilized primarily in combinatorial chemistry and high-throughput screening (HTS) libraries [1]. This whitepaper provides an in-depth technical analysis of its structural rationale, historical context within library synthesis, and a validated protocol for its preparation and downstream functionalization.

Historical Context and Structural Rationale

Unlike blockbuster therapeutics or isolated natural products, the "discovery" of N-methyl-N-(3-methyl-2-pyridinyl)-4-nitrobenzamide did not stem from a targeted phenotypic screen. Instead, its history is deeply tied to the evolution of combinatorial screening libraries (such as the AldrichCPR collection) in the late 1990s and early 2000s [1]. During this era, medicinal chemists recognized the need for rigid, low-molecular-weight intermediates that could be rapidly diversified.

The Causality of Structural Design

Every functional group in this molecule serves a distinct, calculated purpose for library generation:

-

The 4-Nitrobenzamide Core: The para-nitro group acts as a highly stable, masked amine. It survives the initial amide coupling conditions and can be selectively reduced later. Placing it at the para position minimizes steric hindrance during subsequent derivatization, unlike ortho-substitutions.

-

N-Methylation: Secondary amides act as both hydrogen bond donors and acceptors, which can lead to poor membrane permeability or off-target protein binding. By methylating the amide nitrogen, the hydrogen bond donor capacity is eliminated. Furthermore, the steric clash between the N-methyl group and the adjacent 3-methylpyridine ring restricts the rotation of the amide bond, locking the molecule into specific rotameric conformations. This rigidity is a proven strategy to increase target binding affinity (e.g., in kinase inhibitors) by reducing the entropic penalty upon binding.

-

The 3-Methyl-2-pyridinyl Moiety: The pyridine nitrogen provides a built-in hydrogen bond acceptor, a critical feature for interacting with the hinge region of kinases or the active sites of nuclear transport proteins.

Table 1: Physicochemical and Structural Properties

| Property | Value | Rationale / Significance in Drug Design |

| Chemical Name | N-methyl-N-(3-methyl-2-pyridinyl)-4-nitrobenzamide | Standard IUPAC nomenclature for precise indexing. |

| CAS Registry Number | 36844-95-8 | Unique identifier for commercial library procurement [1]. |

| Molecular Formula | C14H13N3O3 | Represents the core unfunctionalized scaffold. |

| Molecular Weight | 271.27 g/mol | Optimal low MW; leaves "room" for downstream additions without exceeding Lipinski's Rule of 5. |

| Hydrogen Bond Donors | 0 | N-methylation successfully eliminates amide H-bond donation, improving passive permeability. |

| Hydrogen Bond Acceptors | 4 | Favorable for target-specific interactions (e.g., hinge-region binding). |

Validated Synthetic Methodology

The synthesis of this compound relies on the robust Schotten-Baumann reaction conditions [2]. The choice of a biphasic system is not arbitrary; it is a self-validating mechanistic requirement. The aqueous base neutralizes the HCl byproduct, preventing the protonation of the weakly nucleophilic aminopyridine. Simultaneously, the organic phase (dichloromethane) sequesters the newly formed product, protecting the highly reactive 4-nitrobenzoyl chloride from aqueous hydrolysis.

Step-by-Step Protocol: Biphasic Amide Coupling

Reagents Required:

-

4-Nitrobenzoyl chloride (1.1 equivalents)

-

N,3-dimethylpyridin-2-amine (1.0 equivalent) [3]

-

Dichloromethane (DCM) (Organic phase)

-

10% Aqueous Sodium Carbonate ( Na2CO3 ) (Aqueous phase)

Procedure:

-

Preparation of the Amine Solution: Dissolve 10.0 mmol of N,3-dimethylpyridin-2-amine in 20 mL of DCM in a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add 20 mL of 10% aqueous Na2CO3 to the flask. Stir vigorously to ensure a fine emulsion between the two phases.

-

Acylation: Dissolve 11.0 mmol of 4-nitrobenzoyl chloride in 10 mL of DCM. Add this solution dropwise to the biphasic mixture at 0 °C (ice bath) over 15 minutes. Causality: The slow addition at 0 °C minimizes the exothermic degradation of the acyl chloride and suppresses side reactions.

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4 hours. Monitor the disappearance of the starting amine via TLC (Hexanes:Ethyl Acetate, 1:1).

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic phase. Extract the aqueous phase with an additional 2x 15 mL of DCM.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure N-methyl-N-(3-methyl-2-pyridinyl)-4-nitrobenzamide.

Stepwise Schotten-Baumann synthesis of the target benzamide.

Downstream Applications in Library Generation

Once synthesized, the true utility of CAS 36844-95-8 is realized. The compound serves as a "node" in divergent synthesis. The primary transformation is the reduction of the 4-nitro group to an aniline (4-amino-N-methyl-N-(3-methyl-2-pyridinyl)benzamide).

This reduction is typically achieved via catalytic hydrogenation using Palladium on Carbon (Pd/C) under a hydrogen atmosphere. The resulting aniline is highly nucleophilic and can be immediately diverted into hundreds of parallel reactions to create a library of compounds. For instance, reacting the aniline with various isocyanates yields a library of ureas, a pharmacophore heavily represented in FDA-approved kinase inhibitors (e.g., Sorafenib).

Downstream functionalization pathway for high-throughput screening library generation.

References

The Benzamide Pharmacophore: A Strategic Blueprint for Novel Therapeutics

Executive Summary

In medicinal chemistry, the benzamide core represents a highly versatile and privileged scaffold. Its structural simplicity—comprising a benzene ring linked to a carboxamide group—belies its profound capacity for target-specific functionalization. By strategically modifying the substitution patterns on the aromatic ring and the amide nitrogen, researchers can dictate the molecule's spatial geometry, electronic distribution, and lipophilicity.

As a Senior Application Scientist, I have observed that the success of benzamide derivatives in the clinic is rarely accidental. It stems from a rigorous, causality-driven approach to drug design. This whitepaper explores three highly active research areas for novel benzamide derivatives: Epigenetic Oncology (HDAC Inhibition) , Neuropsychiatry (Multireceptor Antipsychotics) , and Antimicrobial Resistance (FtsZ Divisome Inhibition) . For each domain, we will dissect the mechanistic rationale, evaluate the quantitative data, and provide self-validating experimental protocols designed to rigorously confirm target engagement.

Epigenetic Oncology: Class I HDAC Selective Inhibitors

Mechanistic Rationale

Histone deacetylases (HDACs) are critical epigenetic regulators that remove acetyl groups from histones, leading to chromatin condensation and the silencing of tumor suppressor genes[1]. While pan-HDAC inhibitors (like hydroxamic acids) suffer from severe off-target toxicities, benzamide derivatives exhibit a remarkable selectivity for Class I HDACs (HDAC1, 2, and 3)[1].

The causality behind this selectivity lies in the pharmacophore's architecture. Benzamides possess a unique "cap" group, a hydrophobic linker, and a zinc-binding group (ZBG)[2]. The rigid geometry of the benzamide ZBG fits perfectly into the narrow internal cavity of Class I HDACs, chelating the catalytic zinc ion while avoiding the broader active sites of Class II HDACs[1]. This precise spatial fit translates to lower clinical toxicity and enhanced efficacy against solid tumors and lymphomas[1].

Fig 1: Epigenetic modulation pathway of class I HDAC inhibition by benzamide derivatives.

Protocol: Self-Validating HDAC1 Enzymatic Assay

To decouple intrinsic biochemical affinity from cellular pharmacokinetics (e.g., membrane permeability), we must first isolate the HDAC1 enzyme in a cell-free system.

Step-by-Step Methodology:

-

Preparation: Dilute recombinant human HDAC1 enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Compound Incubation: Add the novel benzamide derivative at varying concentrations (1 nM to 10 µM). Include Entinostat as a positive control and DMSO as a vehicle control. Incubate for 15 minutes at 37°C to allow equilibrium binding.

-

Substrate Addition: Introduce the fluorogenic substrate Boc-Lys(Ac)-AMC. Causality note: We use a fluorogenic substrate because the cleavage of the acetyl group by active HDAC1 exposes the lysine residue to the developer.

-

Development: After 30 minutes, add the developer solution (trypsin-like protease) to cleave the deacetylated AMC.

-

Quantification: Measure fluorescence at Ex 360 nm / Em 460 nm.

-

Validation: Calculate the Z'-factor. The assay is only validated if Z' > 0.6, ensuring the signal-to-noise ratio is sufficient to distinguish true inhibition from assay drift.

Quantitative Efficacy

Table 1: Class I HDAC Inhibitory Profile of Clinical Benzamides

| Compound | Primary Targets | Biochemical IC50 (nM) | Clinical Indication |

| Entinostat | HDAC1, HDAC3 | ~240, ~310 | Breast Cancer (Phase III) |

| Tucidinostat | HDAC1, HDAC2, HDAC3 | ~95, ~160, ~67 | T-Cell Lymphoma (Approved) |

| Mocetinostat | HDAC1, HDAC2, HDAC3 | ~150, ~290, ~110 | DLBCL (Phase II) |

(Data synthesized from clinical benchmarking of benzamide derivatives[1])

Neuropsychiatry: Multireceptor Antipsychotics

Mechanistic Rationale

Substituted benzamides (e.g., sulpiride, amisulpride) are a cornerstone of atypical antipsychotic therapy[3]. Their primary mechanism is the selective antagonism of postsynaptic dopamine D2 receptors in the mesolimbic pathway, which mitigates the positive symptoms of schizophrenia (hallucinations, delusions)[3].

However, pure D2 antagonism often leads to extrapyramidal side effects (EPS)[3]. Modern research focuses on synthesizing novel multireceptor benzamides that balance D2 antagonism with serotonin 5-HT1A and 5-HT2A modulation[4]. For instance, compound 4k, a novel benzamide derivative, exhibits this balanced profile, significantly reducing the propensity for EPS and metabolic side effects (weight gain)[4].

Fig 2: Dual D2/5-HT2A receptor modulation by atypical benzamide antipsychotics.

Protocol: In Vivo PCP-Induced Hyperactivity Model

Causality note: Why use the phencyclidine (PCP) model over amphetamine? Amphetamine primarily drives presynaptic dopamine release, modeling only positive symptoms. PCP, an NMDA receptor antagonist, accurately recapitulates both the positive and negative symptoms of schizophrenia, providing a far more robust translational model[4].

Step-by-Step Methodology:

-

Acclimatization: Habituate male ICR mice to the open-field testing arena for 30 minutes prior to the experiment.

-

Pre-treatment: Administer the novel benzamide compound (e.g., 1-10 mg/kg, i.p.). Use Haloperidol (1 mg/kg) as a typical antipsychotic positive control, and saline as a negative control.

-

Challenge: 30 minutes post-treatment, administer PCP (5 mg/kg, s.c.) to induce hyperlocomotion.

-

Tracking: Immediately return mice to the open-field arena. Use an automated infrared beam-break system to record total distance traveled over 60 minutes.

-

Validation (Catalepsy Bar Test): To ensure the compound does not induce EPS, place the animal's forepaws on a horizontal bar (0.4 cm diameter, 4 cm high) 2 hours post-dose. A descent latency of <30 seconds validates that the dose is free of cataleptic liability.

Overcoming Antimicrobial Resistance: FtsZ Divisome Inhibitors

Mechanistic Rationale

The rise of Methicillin-resistant Staphylococcus aureus (MRSA) necessitates the discovery of novel antibiotic targets. The bacterial cell division protein, FtsZ, is a highly conserved GTPase that polymerizes to form the Z-ring at the division septum[5].

Benzamide derivatives, notably PC190723 and novel benzodioxane-benzamides (BDOBs), have emerged as potent FtsZ inhibitors[5][6]. Why benzamides? The 3-methoxybenzamide and difluorobenzamide scaffolds fit precisely into the enlarged interdomain cleft of S. aureus FtsZ[5]. By binding here, they allosterically inhibit GTP hydrolysis, preventing Z-ring formation and causing lethal bacterial filamentation[5]. While highly effective against Gram-positive strains, current research is heavily focused on modifying the linker and scaffold to overcome the AcrAB efflux pumps in Gram-negative bacteria like E. coli[6].

Fig 3: Mechanism of bacterial divisome arrest via FtsZ GTPase inhibition by benzamides.

Protocol: FtsZ GTPase Polymerization Assay

Causality note: Minimum Inhibitory Concentration (MIC) is a phenotypic endpoint that conflates target engagement with membrane permeability. By isolating the FtsZ protein and measuring inorganic phosphate (Pi) release, we establish direct causal target engagement.

Step-by-Step Methodology:

-

Protein Preparation: Purify recombinant S. aureus FtsZ and dilute to 10 µM in polymerization buffer (50 mM MES, pH 6.5, 50 mM KCl, 2.5 mM MgCl2).

-

Inhibitor Incubation: Add the benzamide derivative (0.1 to 50 µg/mL). Incubate for 10 minutes at room temperature.

-

Initiation: Trigger polymerization by adding 1 mM GTP.

-

Reaction: Allow the GTPase reaction to proceed for 15 minutes at 37°C.

-

Detection: Quench the reaction by adding Malachite Green reagent. The reagent forms a complex with the released inorganic phosphate (Pi), turning green.

-

Quantification: Read absorbance at 650 nm. A decrease in absorbance relative to the vehicle control directly correlates to the inhibition of FtsZ GTPase activity.

Quantitative Efficacy

Table 2: Antimicrobial Efficacy of FtsZ-Targeting Benzamides

| Compound | S. aureus (MRSA) MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli (WT) MIC (µg/mL) |

| PC190723 | 1.0 | 1.0 | >128 |

| BDOB (FZ100) | 0.5 | 0.5 | >128 |

| Biphenyl-Benzamide [I] | 0.125 | 0.016 | >128 |

(Data sourced from recent evaluations of benzamide antimicrobial activity[5][6])

Conclusion

The benzamide scaffold is far from exhausted. As demonstrated across oncology, neuropsychiatry, and infectious diseases, the rational modification of this pharmacophore yields highly selective, potent therapeutics. By demanding rigorous, causality-driven experimental designs—such as decoupling biochemical affinity from phenotypic results—we can accelerate the translation of novel benzamide derivatives from the bench to the clinic.

References

- Abdallah, E. A. et al. "HDAC inhibitors as anticancer drugs: chemical diversity, clinical trials, challenges and perspectives." RSC Advances.

- "Discovery of Indole-Containing Benzamide Derivatives as HDAC1 Inhibitors with In Vitro and In Vivo Antitumor Activities." Thieme.

- Xu, M. et al. "Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics." PubMed.

- "Benchmarking the Neuroleptic Activity of Novel Benzamides: A Compar

- Straniero, V. et al. "Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity." Antibiotics (Basel).

- "Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted

Sources

- 1. HDAC inhibitors as anticancer drugs: chemical diversity, clinical trials, challenges and perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09034B [pubs.rsc.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

N-methyl-N-(3-methyl-2-pyridinyl)-4-nitrobenzamide synthesis protocol

An Application Note and Protocol for the Synthesis of N-methyl-N-(3-methyl-2-pyridinyl)-4-nitrobenzamide

Authored by a Senior Application Scientist

Introduction

This document provides a comprehensive, step-by-step protocol for the synthesis of N-methyl-N-(3-methyl-2-pyridinyl)-4-nitrobenzamide, a compound of interest for researchers in medicinal chemistry and materials science. The synthetic route described herein is based on the well-established Schotten-Baumann reaction, a reliable method for amide bond formation via the acylation of an amine with an acyl chloride.[1] The protocol is designed for execution in a standard organic chemistry laboratory and emphasizes not only the procedural steps but also the underlying chemical principles to ensure a high rate of success and a deep understanding of the process.

The core of this synthesis involves the reaction of N,3-dimethylpyridin-2-amine with 4-nitrobenzoyl chloride. The high reactivity of 4-nitrobenzoyl chloride, a consequence of the electron-withdrawing nitro group that enhances the electrophilicity of the carbonyl carbon, drives the reaction to completion.[2] A non-nucleophilic base is employed to neutralize the hydrochloric acid byproduct, a critical step to prevent the protonation and deactivation of the amine nucleophile.[3] This guide provides detailed instructions for the reaction, work-up, and purification, as well as safety considerations and methods for product characterization.

Reaction Scheme

The overall reaction for the synthesis of N-methyl-N-(3-methyl-2-pyridinyl)-4-nitrobenzamide is depicted below:

Caption: Synthesis of N-methyl-N-(3-methyl-2-pyridinyl)-4-nitrobenzamide via nucleophilic acyl substitution.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the final product.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| N,3-Dimethylpyridin-2-amine | 156267-13-9 | C₇H₁₀N₂ | 122.17 | Liquid or Solid |

| 4-Nitrobenzoyl chloride | 122-04-3 | C₇H₄ClNO₃ | 185.56 | Yellow Crystalline Solid |

| Triethylamine | 121-44-8 | C₆H₁₅N | 101.19 | Liquid |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Liquid |

| N-methyl-N-(3-methyl-2-pyridinyl)-4-nitrobenzamide | 36844-95-8 | C₁₄H₁₃N₃O₃ | 271.27 | Solid |

Detailed Experimental Protocol

This protocol is designed for the synthesis of N-methyl-N-(3-methyl-2-pyridinyl)-4-nitrobenzamide on a 10 mmol scale. Adjustments to the quantities of reagents can be made as needed, with corresponding adjustments to the solvent volumes.

Materials and Reagents

-

N,3-Dimethylpyridin-2-amine (1.22 g, 10.0 mmol, 1.0 equivalent)

-

4-Nitrobenzoyl chloride (1.95 g, 10.5 mmol, 1.05 equivalents)

-

Triethylamine (2.1 mL, 15.0 mmol, 1.5 equivalents)

-

Anhydrous Dichloromethane (DCM) (50 mL)

-

1 M Hydrochloric Acid (HCl) (30 mL)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution (30 mL)

-

Brine (saturated NaCl solution) (30 mL)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Equipment

-

100 mL Round-bottom flask

-

50 mL Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or recrystallization

-

Standard laboratory glassware

Procedure

Reaction Setup

-

Drying of Glassware: Ensure all glassware is thoroughly oven-dried before use to prevent moisture from hydrolyzing the 4-nitrobenzoyl chloride.[2]

-

Inert Atmosphere (Optional but Recommended): For best results, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to further minimize moisture.

-

Amine Solution Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N,3-dimethylpyridin-2-amine (1.0 equivalent). Dissolve the amine in anhydrous dichloromethane (DCM) (30 mL).

-

Addition of Base: Add triethylamine (1.5 equivalents) to the amine solution. Stir the solution for 5 minutes.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic nature of the acylation reaction.[2]

Acylation Reaction

-

Acyl Chloride Solution: In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM (20 mL).

-

Slow Addition: Transfer the 4-nitrobenzoyl chloride solution to a dropping funnel. Add the acyl chloride solution dropwise to the cooled, stirring amine solution over 15-20 minutes. A slow addition rate is important to maintain a low concentration of the highly reactive acyl chloride, which helps to prevent potential side reactions.[2]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A common mobile phase for this type of compound is a mixture of ethyl acetate and hexanes. The reaction is considered complete when the starting amine spot is no longer visible.

Work-up

-

Quenching: Once the reaction is complete, quench the reaction by adding deionized water (30 mL).

-

Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer (bottom DCM layer).

-

Aqueous Washes: Wash the organic layer sequentially with:

-

1 M HCl (30 mL) to remove excess triethylamine.

-

Saturated NaHCO₃ solution (30 mL) to remove any 4-nitrobenzoic acid that may have formed due to hydrolysis.[4]

-

Brine (30 mL) to remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude N-methyl-N-(3-methyl-2-pyridinyl)-4-nitrobenzamide can be purified by one of the following methods:

-

Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethyl acetate/hexanes mixture.

-

Column Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., amide C=O stretch, nitro N-O stretches).

-

Melting Point Analysis: To assess the purity of the crystalline product.

Safety Precautions

-

4-Nitrobenzoyl chloride: This compound is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[4]

-

N,3-Dimethylpyridin-2-amine: Amines can be toxic and corrosive. Consult the Safety Data Sheet (SDS) before use.

-

Dichloromethane (DCM): DCM is a suspected carcinogen. Handle it with care in a fume hood.

-

Triethylamine: This base is corrosive and has a strong odor. Handle in a fume hood.

-

Exothermic Reaction: The acylation reaction can be exothermic. Proper temperature control, especially during the addition of the acyl chloride, is essential.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the synthesis of N-methyl-N-(3-methyl-2-pyridinyl)-4-nitrobenzamide.

References

- BenchChem. (2025). Application Notes and Protocols for Amide Synthesis using 4-(Methylamino)-3-nitrobenzoyl chloride.

- BenchChem. (2025). Technical Support Center: Reactions of 4-Nitrobenzoyl Chloride with Tertiary Amines.

- BenchChem. (2025).

-

MDPI. (2024). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

- BenchChem. (2025). A Comparative Guide to 4-(Methylamino)

-

Appchem. (n.d.). N,3-Dimethylpyridin-2-Amine. Retrieved from [Link]

Sources

Applications of N-substituted benzamides in medicinal chemistry

Caption: PARP inhibition by N-substituted benzamides. [10]

Applications in Central Nervous System (CNS) Disorders

N-substituted benzamides are widely used as atypical antipsychotics for treating schizophrenia and other psychiatric disorders. [12] Mechanism of Action: The antipsychotic effects of benzamides like amisulpride and sulpiride stem from their selective antagonism of dopamine D2 and D3 receptors in the mesocorticolimbic pathway. [12][13][14]Unlike typical antipsychotics, many benzamides also show significant affinity for serotonin receptors (e.g., 5-HT2), which is thought to contribute to their efficacy against the negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects. [15] A key feature is their dose-dependent dual mechanism of action. [12][13][14]* Low Doses (50-100 mg/day for amisulpride): Preferentially block presynaptic D2/D3 autoreceptors. This increases dopamine release and transmission, leading to an antidepressant effect useful for treating dysthymia and the negative symptoms of schizophrenia. [12][14]* High Doses (400-1200 mg/day for amisulpride): Block postsynaptic D2/D3 receptors, inhibiting dopaminergic hyperactivity. This is effective in treating the positive symptoms of schizophrenia (e.g., hallucinations, delusions). [13] Table 2: Receptor Binding & Dosing of Antipsychotic Benzamides

| Compound | Primary Targets | D₂ Ki (nM) | D₃ Ki (nM) | 5-HT₂A Ki (nM) | Therapeutic Dose (Schizophrenia) | Therapeutic Dose (Dysthymia) | Reference |

|---|---|---|---|---|---|---|---|

| Amisulpride | D₂, D₃ | ~2.8 | ~3.2 | >1000 | 400-1200 mg/day | 50 mg/day | [12][13][16] |

| Sulpiride | D₂, D₃ | ~14 | ~10 | >1000 | 200-1600 mg/day | 50-150 mg/day | [12][13] |

| Raclopride | D₂ | ~1.8 | - | - | (Used in PET imaging) | Not Applicable | [17][18]|

General Experimental Protocols

The synthesis of N-substituted benzamides is a fundamental process in medicinal chemistry. The two most common and reliable methods are presented below. [2]

Application Protocol 2: General Synthesis via Acyl Chloride (Schotten-Baumann Conditions)

This method is ideal for its high reactivity and generally high yields, involving the acylation of an amine with a more reactive benzoyl chloride. [2][19] Causality: Benzoyl chlorides are highly electrophilic, making the carbonyl carbon susceptible to nucleophilic attack by a primary or secondary amine. A base is required to neutralize the HCl byproduct, driving the reaction to completion. [2] Materials:

-

Substituted Benzoyl Chloride (1.0 eq)

-

Primary or Secondary Amine (1.0-1.2 eq)

-

Base (e.g., Triethylamine, DIPEA, or aqueous NaOH) (1.1-2.0 eq) [2]* Anhydrous Solvent (e.g., Dichloromethane (DCM), THF) [2]* Deionized Water, Saturated NaHCO₃, Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq) and an organic base like triethylamine (1.1 eq) in anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermic nature of the reaction. [2]3. Acyl Chloride Addition: Dissolve the benzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled, stirring amine solution over 15-20 minutes.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed. [2]5. Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl (to remove excess amine and triethylamine hydrochloride), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine (to begin the drying process). [19]6. Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-substituted benzamide.

-

Purification: Purify the crude product by recrystallization or silica gel column chromatography as needed to achieve the desired purity. [19]

Application Protocol 3: General Synthesis via Amide Coupling (EDC/HOBt)

This method is preferred when starting from a carboxylic acid and is particularly useful for more complex or sensitive substrates, as it proceeds under milder conditions.

Causality: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. The addition of an additive like 1-hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form an HOBt-ester, which is less prone to side reactions and reacts cleanly with the amine to form the desired amide bond. [20] Materials:

-

Substituted Benzoic Acid (1.0 eq)

-

Primary or Secondary Amine (1.1 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.1 eq)

-

Base (e.g., DIPEA or Et₃N, if amine is a salt) (2-3 eq) [20]* Anhydrous Solvent (e.g., DMF, DCM) [20] Procedure:

-

Reaction Setup: Dissolve the benzoic acid (1.0 eq), amine (1.1 eq), and HOBt (1.1 eq) in an anhydrous aprotic solvent like DCM or DMF in a dry flask under nitrogen.

-

Cooling: Cool the stirred solution to 0°C in an ice bath. [20]3. EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the stirred mixture. Keeping the temperature at 0°C during addition minimizes side reactions.

-

Reaction: Allow the reaction to warm slowly to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS. [20]5. Work-up: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes are critical for removing the water-soluble urea byproduct from EDC and other reagents. [2]6. Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Caption: General experimental workflow for N-substituted benzamide synthesis.

Conclusion

The N-substituted benzamide scaffold remains a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility and the profound impact of N-substitution on biological activity allow for the systematic exploration of chemical space and the development of highly targeted therapeutics. From epigenetic modulation in cancer to fine-tuning neurotransmitter receptor activity in the CNS, N-substituted benzamides continue to provide solutions to complex therapeutic challenges. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this remarkable chemical class in their drug discovery and development endeavors.

References

-

Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

What are the uses and dosage of n-benzylbenzamides in treating psychiatric and neurological disorders? - Dr.Oracle. Available at: [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. Available at: [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]

-

Design, Synthesis and Evaluation of Novel 3/4-((Substituted benzamidophenoxy) methyl)-N-hydroxybenzamides/propenamides as Histone Deacetylase Inhibitors and Antitumor Agents. PubMed. Available at: [Link]

-

Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

N-(2-Amino-phenyl)-4-(heteroarylmethyl)-benzamides as new histone deacetylase inhibitors. PubMed. Available at: [Link]

-

(PDF) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]

-

Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. PubMed. Available at: [Link]

-

Substituted benzamides as ligands for visualization of dopamine receptor binding in the human brain by positron emission tomography. PMC. Available at: [Link]

- Benzamide analogues as parp dna repair enzyme inhibitors. Google Patents.

-

Controllable Molecular Editing of 2-Amino-N-substituted Benzamides: Site-selective Synthesis of 6-Selenylated N-Substituted 1,2,3-Benzotriazine-4(3H)-ones. Organic Letters - ACS Publications. Available at: [Link]

-

N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

New substituted benzamides with potential antipsychotic action. Request PDF. Available at: [Link]

-

Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS Omega - ACS Publications. Available at: [Link]

-

Design and Synthesis of Novel N‐(2‐aminophenyl)benzamide Derivatives as Histone Deacetylase Inhibitors and Their Antitumor Activity Study. Request PDF - ResearchGate. Available at: [Link]

-

Abstract 3263: Synthesis of substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide as anticancer agents. Cancer Research - AACR Journals. Available at: [Link]

-

Synthesis and biological evaluation of novel N-substituted benzamides as anti-migration agents for treatment of osteosarcoma. PubMed. Available at: [Link]

-

Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). PubMed. Available at: [Link]

-

Dopamine D3 and D4 Receptor Antagonists: Synthesis and Structure−Activity Relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) and Related Compounds. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

The Substituted Benzamides and Their Clinical Potential on Dysthymia and on the Negative Symptoms of Schizophrenia. PubMed. Available at: [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]

-

Alizapride, a new substituted benzamide, as an antiemetic during cancer chemotherapy. PubMed. Available at: [Link]

-

Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. RSC Publishing. Available at: [Link]

-

Optimization of Phenyl-Substituted Benzimidazole Carboxamide Poly(ADP-Ribose) Polymerase Inhibitors: Identification of (S)-2-(2-Fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492), a Highly Potent and Efficacious Inhibitor. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. ACS Publications. Available at: [Link]

-

Design, synthesis, and evaluation of N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides as selective dopamine D3 receptor ligands. DOI. Available at: [Link]

-

N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. ACS Publications. Available at: [Link]

-

Dose-ranging evaluation of the substituted benzamide dazopride when used as an antiemetic in patients receiving anticancer chemotherapy. PubMed. Available at: [Link]

-

Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents. PubMed. Available at: [Link]

-

Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. PubMed. Available at: [Link]

-

Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. PubMed. Available at: [Link]

-

Drugs used in the treatment of gastric tract disease. UMP. Available at: [Link]

-

Synthesis and structure-activity relationship studies of 2-(N-substituted)-aminobenzimidazoles as potent negative gating modulators ofsmall conductance Ca2+-activated K+ channels. PubMed. Available at: [Link]

-

Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. Available at: [Link]

-

Substituted benzamides. 1. Potential nondopaminergic antagonists of chemotherapy-induced nausea and emesis. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

[Antiemetic properties of levo-sulpiride]. PubMed. Available at: [Link]

-

Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CA2350941A1 - Benzamide analogues as parp dna repair enzyme inhibitors - Google Patents [patents.google.com]

- 11. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. researchgate.net [researchgate.net]

- 14. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Substituted benzamides as ligands for visualization of dopamine receptor binding in the human brain by positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Experimental Workflows for the Synthesis of Nitrobenzamide Scaffolds

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: In-Depth Technical Guide & Protocol

Introduction and Mechanistic Rationale

Nitrobenzamides represent a privileged scaffold in medicinal chemistry, serving as critical pharmacophores and synthetic intermediates for a vast array of therapeutics. Notably, they are foundational in the development of anti-tubercular agents (such as DprE1 inhibitors active against MDR-TB)[1] and various targeted oncology compounds. The presence of the strongly electron-withdrawing nitro ( −NO2 ) group significantly modulates the physicochemical properties of the molecule, increasing the electrophilicity of the adjacent carbonyl carbon and influencing the pharmacokinetic profile of the resulting drug[1].

As a Senior Application Scientist, I approach the synthesis of nitrobenzamides not merely as a sequence of mixing reagents, but as a highly predictable, causality-driven system. The choice of synthetic route—whether via an acyl chloride intermediate or direct carboxylic acid amidation—is dictated by the steric hindrance of the amine, the stability of the functional groups, and the required scale of production.

The strong electron-withdrawing nature of the nitro group makes nitrobenzoyl chlorides exceptionally reactive toward nucleophilic acyl substitution. However, this same reactivity makes them prone to rapid hydrolysis in ambient moisture, necessitating strict anhydrous conditions and strategic solvent selection[2].

Synthetic Pathways and Logical Workflows

We generally employ three distinct methodologies for nitrobenzamide synthesis, each tailored to specific operational constraints:

-

The Schotten-Baumann Approach (Acyl Chloride): The most rapid and high-yielding method, utilizing nitrobenzoyl chloride and a primary/secondary amine in the presence of a non-nucleophilic base (e.g., Triethylamine, TEA)[2].

-

Direct Amidation (Coupling Reagents): Utilized when the acyl chloride is too unstable or commercially unavailable. This involves activating nitrobenzoic acid with reagents like 1,1'-Carbonyldiimidazole (CDI) or HATU[3].

-

Mechanochemical Synthesis: A modern, solvent-free green chemistry approach utilizing ball-milling to force the reaction between solid precursors[4].

Caption: Divergent synthetic workflows for nitrobenzamide generation based on precursor selection.

Quantitative Data: Methodological Comparison

The following table synthesizes the operational parameters and expected outcomes for the primary synthetic routes. This data allows researchers to select the optimal protocol based on their laboratory's infrastructure and the specific amine being coupled.

| Synthesis Method | Reagents / Catalyst | Solvent System | Temp | Avg. Time | Typical Yield | Ref |

| Acyl Chloride Substitution | Nitrobenzoyl chloride, Et 3 N | Anhydrous DCM | 0-25 °C | 30 min | 85–90% | [2] |

| Direct Amidation (Coupling) | Nitrobenzoic acid, CDI | DMF or THF | 25-60 °C | 2–4 hrs | 75–85% | [3] |

| Mechanochemical (Ball Mill) | Nitrobenzoyl chloride, Amine | Solvent-free | 25 °C | 5 min | ~89% | [4] |

Experimental Protocols: Self-Validating Systems

A robust protocol must be self-validating; the physical chemistry of the workup should inherently confirm the success of the reaction. The following protocol utilizes liquid-liquid extraction based on pKa differentials to ensure absolute purity without the immediate need for column chromatography.

Protocol A: Synthesis via Acyl Chloride (Schotten-Baumann Type)

This protocol is optimized for the synthesis of compounds such as N-(3-chlorophenethyl)-4-nitrobenzamide.[2]

Rationale: Triethylamine (TEA) is added to act as an acid scavenger. As the amine attacks the acyl chloride, HCl is generated. Without TEA, the HCl would protonate the unreacted starting amine, converting it into an unreactive ammonium salt and capping the theoretical yield at 50%.

Materials:

-

4-Nitrobenzoyl chloride (1.0 equiv)

-

Primary or Secondary Amine (1.0 equiv)

-

Triethylamine (TEA) (1.2 - 1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask purged with inert gas (N 2 or Ar), dissolve the amine (1.0 mmol) in 30 mL of anhydrous DCM.

-

Electrophile Addition: Cool the solution to 0 °C using an ice bath to control the exothermic nature of the reaction. Slowly add 4-nitrobenzoyl chloride (1.0 mmol) in small portions[2].

-

Base Addition: After 10 minutes of stirring, add TEA (1.2 mmol) dropwise. The solution may slightly change color or form a mild precipitate (TEA-HCl salt)[2].

-

Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 30 minutes. Monitor via TLC (Hexane:Ethyl Acetate 2:1).

-

Self-Validating Workup:

-

Acid Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 20 mL). Causality: This protonates any unreacted starting amine and residual TEA, pulling them entirely into the aqueous layer.

-

Base Wash: Wash the organic layer with saturated aqueous Na 2 CO 3 (2 x 20 mL). Causality: This deprotonates any 4-nitrobenzoic acid (formed via hydrolysis of the starting material), pulling it into the aqueous layer[2].

-

Brine Wash: Wash with saturated NaCl (20 mL) to remove bulk water from the organic phase.

-

-

Isolation: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and evaporate the solvent under reduced pressure to yield the pure nitrobenzamide product[2].

Protocol B: Mechanochemical Synthesis (Green Chemistry Alternative)

This protocol is optimized for rapid, solvent-free synthesis.[4]

Rationale: Mechanochemistry utilizes mechanical kinetic energy to drive chemical transformations, eliminating the need for hazardous solvents like DCM or DMF, and drastically reducing reaction times from hours to minutes[4].

Step-by-Step Methodology:

-

Loading: Place the amine (e.g., 2,2-diphenylethan-1-amine, 0.1 mmol) and 4-nitrobenzoyl chloride (0.1 mmol) into a 4 mL stainless steel milling jar[4].

-

Milling: Add two 10 mm stainless steel grinding balls to the jar.

-

Reaction: Secure the jar in a shaker-type ball mill and set the vibration frequency to 50 Hz for exactly 5 minutes[4].

-

Recovery: Open the jar and extract the resulting solid product using a minimal amount of ethyl acetate. Filter and evaporate to obtain the high-purity hybrid molecule[4].

Analytical Validation and Troubleshooting

To confirm the structural integrity of the synthesized nitrobenzamide, researchers must rely on specific spectroscopic signatures:

-

TLC Validation: The conversion of a basic amine to a neutral amide results in a significant loss of polarity. The product will elute noticeably higher (higher Rf ) on a silica TLC plate compared to the baseline-adhering starting amine.

-

1H-NMR Spectroscopy: In DMSO-d 6 , the successful formation of the amide bond is definitively confirmed by the appearance of a distinct, downfield triplet or singlet (depending on adjacent protons) corresponding to the amide N-H proton, typically observed between δ 8.50 – 9.00 ppm[2][4].

-

13C-NMR Spectroscopy: The carbonyl carbon of the newly formed amide bond will consistently appear as a distinct peak around δ 165.0 ppm[2].

Caption: Logical progression of the self-validating workup and analytical confirmation.

References

-

N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI Source: mdpi.com URL:[Link]

-

New Synthesis of 4-Nitrobenzamide - ResearchGate Source: researchgate.net URL:[Link]

-

N-(2,2-Diphenylethyl)-4-nitrobenzamide - MDPI Source: mdpi.com URL:[Link]

-

Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives Source: rhhz.net URL:[Link]

Sources

Protocol for purification of crude N-methyl-N-(3-methyl-2-pyridinyl)-4-nitrobenzamide

Application Note: Scalable Purification Protocol for Crude N-Methyl-N-(3-methyl-2-pyridinyl)-4-nitrobenzamide

Introduction

N-Methyl-N-(3-methyl-2-pyridinyl)-4-nitrobenzamide (CAS: 36844-95-8) is a high-value intermediate utilized in the modular synthesis of complex heterocyclic active pharmaceutical ingredients (APIs). Synthesized typically via the Schotten-Baumann acylation of N,3-dimethylpyridin-2-amine with 4-nitrobenzoyl chloride, the crude product matrix is inherently complex. It contains the target product alongside unreacted starting amine, 4-nitrobenzoic acid (from the competitive hydrolysis of the acyl chloride), and the organic base used as an acid scavenger (e.g., triethylamine).

Achieving >99% purity is critical. Residual amine or nitrobenzoic acid can act as potent catalyst poisons during the subsequent downstream reduction to the corresponding aniline (CAS: 36844-96-9). This application note details a scalable, chromatography-free purification protocol engineered to deliver exceptional purity and yield.

Mechanistic Grounding: The Causality of pH-Controlled Extraction

Rather than relying on resource-intensive column chromatography, this protocol establishes a self-validating liquid-liquid extraction system predicated on the distinct thermodynamic pKa differentials of the reaction components. This approach mirrors advanced continuous separation methodologies utilized in modern flow chemistry ().

-

Unreacted Starting Material : N,3-dimethylpyridin-2-amine is a secondary amine with a conjugate acid pKa of approximately 6.8.

-

Target Product : In N-methyl-N-(3-methyl-2-pyridinyl)-4-nitrobenzamide, the basicity of the pyridine nitrogen is severely attenuated. The highly electron-withdrawing 4-nitrobenzoyl group delocalizes the lone pair of the exocyclic amide nitrogen, which inductively and sterically deactivates the adjacent pyridine ring (dropping its apparent pKa to < 3.0).

-

Hydrolysis Byproduct : 4-nitrobenzoic acid has a pKa of 3.4.

The Causality : By washing the organic phase with a precisely tuned mildly acidic aqueous buffer (pH 4.8), the unreacted amine is selectively protonated and partitioned into the aqueous phase. The product, being significantly less basic, remains entirely in the organic phase. A subsequent basic wash (pH 8.5) deprotonates the 4-nitrobenzoic acid, extracting it as a water-soluble carboxylate salt. This tandem pH-controlled extraction ensures near-quantitative impurity clearance before final crystallization ().

Experimental Methodology

Materials Required:

-

Crude N-methyl-N-(3-methyl-2-pyridinyl)-4-nitrobenzamide (dissolved in Ethyl Acetate)

-

0.5 M Sodium Acetate / Acetic Acid Buffer (pH 4.8)

-

5% w/v Sodium Bicarbonate (NaHCO₃) solution (pH ~8.5)

-

Saturated Sodium Chloride (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc) and n-Heptane (Crystallization grade)

Step-by-Step Protocol:

Phase 1: Reaction Quench and Initial Separation

-

Dilute the crude reaction mixture with EtOAc to achieve an approximate concentration of 100 mg/mL.

-

Quench the reaction by adding an equal volume of deionized water.

-

Agitate vigorously for 15 minutes, then allow the phases to separate. Discard the lower aqueous layer (this removes the bulk of the triethylamine hydrochloride salts).

Phase 2: pH-Controlled Aqueous Washes 4. Amine Clearance : Add an equal volume of the 0.5 M Acetate buffer (pH 4.8) to the organic phase. 5. Agitate for 20 minutes at ambient temperature (20–25 °C). 6. Allow phase separation and discard the aqueous layer. Self-Validation Check : Measure the pH of the aqueous effluent. If the pH exceeds 5.2, the buffer capacity was exceeded; repeat Steps 4-6 to ensure complete amine removal. 7. Acid Clearance : Add an equal volume of 5% NaHCO₃ to the organic phase. 8. Agitate for 15 minutes. Caution: Vent the separatory funnel frequently to release CO₂ gas generated from residual acid neutralization. 9. Allow phase separation and discard the aqueous layer.

Phase 3: Solvent Exchange and Crystallization 10. Wash the organic layer with one volume of brine, dry over anhydrous Na₂SO₄, and filter. 11. Concentrate the filtrate under reduced pressure (40 °C, 150 mbar) until a thick syrup is obtained. 12. Dissolve the syrup in a minimum volume of hot EtOAc (approx. 3–4 volumes relative to theoretical yield) at 65 °C. 13. Slowly add n-Heptane (anti-solvent) dropwise while maintaining the temperature at 65 °C until the solution reaches the cloud point (slight, persistent turbidity). 14. Hold the suspension at 65 °C for 30 minutes to allow Ostwald ripening, then cool at a controlled rate of 0.5 °C/min to 5 °C.

Phase 4: Isolation 15. Filter the crystalline solid under vacuum. 16. Wash the filter cake with ice-cold EtOAc/n-Heptane (1:4 v/v). 17. Dry the product in a vacuum oven at 50 °C for 12 hours to yield the pure N-methyl-N-(3-methyl-2-pyridinyl)-4-nitrobenzamide.

Data Presentation

Table 1: Impurity Clearance Profile During Extraction Workflow

| Purification Step | Product Purity (HPLC Area %) | Unreacted Amine (%) | 4-Nitrobenzoic Acid (%) |

| Crude Mixture | 78.5 | 12.4 | 6.8 |

| Post-Water Wash | 82.1 | 11.9 | 5.0 |

| Post-Acetate Wash (pH 4.8) | 93.4 | < 0.1 | 4.8 |

| Post-NaHCO₃ Wash (pH 8.5) | 98.2 | < 0.1 | < 0.1 |

| Post-Crystallization | > 99.8 | N.D. | N.D. |

| (N.D. = Not Detected, Limit of Detection < 0.01%) |

Table 2: Optimized Crystallization Parameters

| Parameter | Setpoint / Value | Mechanistic Rationale |

| Solvent System | EtOAc : n-Heptane | Balances product solubility at high temp and supersaturation at low temp. |

| Cloud Point Ratio | ~ 1 : 2.5 (v/v) | Ensures maximum yield without precipitating amorphous material. |

| Cooling Rate | 0.5 °C / min | Promotes controlled crystal growth, preventing impurity occlusion. |

| Final Temperature | 5 °C | Maximizes recovery (typical yield 85-90% from crude). |

Process Visualization

Workflow for the pH-controlled extraction and crystallization of the crude benzamide.

References

-

Power, L. A., Clayton, A. D., Reynolds, W. R., Hose, D. R. J., Ainsworth, C., Chamberlain, T. W., Nguyen, B. N., Bourne, R. A., Kapur, N., & Blacker, A. J. (2021). "Selective separation of amines from continuous processes using automated pH controlled extraction." Reaction Chemistry & Engineering, 6(10), 1806-1810.[Link]

-

Blacker, A. J., et al. (2024). "Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system." Reaction Chemistry & Engineering.[Link]

Application Note: Methodological Guide to the N-Acylation of Methylamine

Introduction & Strategic Rationale

The N-acylation of methylamine is a fundamental transformation in synthetic organic and medicinal chemistry, utilized to generate N-methyl amides. The N-methyl amide pharmacophore is ubiquitous in drug development due to its ability to act as both a hydrogen bond donor and acceptor, while the methyl group provides steric shielding that can improve metabolic stability.

Handling methylamine presents unique strategic challenges. As a free base, it is a highly volatile and flammable gas at room temperature. Consequently, researchers must carefully select the reagent form—typically an aqueous solution, an ethanolic solution, or the stable solid methylamine hydrochloride ( CH3NH2⋅HCl )[1]—based on the chosen acylation methodology. This guide details two orthogonal, self-validating protocols: the classic biphasic Schotten-Baumann reaction and a milder peptide-coupling approach.

Mechanistic Principles & Causality

The formation of an amide from methylamine and an acyl donor proceeds via a nucleophilic acyl substitution mechanism[2][3].

-

Nucleophilic Attack: The lone pair on the methylamine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride (or activated ester), forming a tetrahedral intermediate[3].

-

Elimination: The intermediate collapses, expelling the leaving group (e.g., chloride).

-

Deprotonation: The resulting protonated amide is neutralized by an auxiliary base.

In the Schotten-Baumann reaction , the process is conducted in a biphasic system (e.g., dichloromethane and water). The causality behind this design is twofold: the aqueous base (usually NaOH or Na2CO3 ) continuously neutralizes the hydrochloric acid byproduct, driving the equilibrium forward and preventing the protonation of the unreacted methylamine[2][4]. Simultaneously, the immiscibility of the organic phase protects the highly reactive acyl chloride from rapid aqueous hydrolysis[2].

Figure 1: Nucleophilic acyl substitution pathway for the N-acylation of methylamine.

Quantitative Method Comparison

Selecting the appropriate protocol depends on the substrate's sensitivity and the availability of the acyl donor. Table 1 summarizes the operational parameters for the two primary methodologies.

Table 1: Comparison of Methylamine N-Acylation Methodologies

| Parameter | Method A: Schotten-Baumann[2] | Method B: EDC/HOBt Coupling[5] |

| Acyl Donor | Acyl Chloride | Carboxylic Acid |

| Methylamine Source | 25-40% Aqueous Solution[3] | Methylamine Hydrochloride (Solid)[1] |

| Solvent System | Biphasic (DCM / Water) | Monophasic (DMF or DCM) |

| Base Required | Inorganic (NaOH, Na2CO3 ) | Organic (DIPEA, TEA) |

| Reaction Time | 2 - 4 hours | 8 - 16 hours |

| Substrate Scope | Robust, non-hydrolyzable substrates | Sensitive substrates, complex acids |

Experimental Protocols

Protocol A: Biphasic Schotten-Baumann Acylation

Rationale: This method leverages commercially available aqueous methylamine. The biphasic nature ensures that the exothermic reaction is controlled and that the highly water-soluble methylamine remains partitioned effectively during the reaction[2][3].

Materials:

-

Acyl chloride (1.0 eq)

-

25% or 40% Aqueous methylamine solution (1.5 - 2.0 eq)[3]

-

10% Aqueous NaOH solution (2.0 eq)

-

Dichloromethane (DCM)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine the aqueous methylamine solution and the 10% aqueous NaOH solution. Cool the mixture to 0 °C using an ice-water bath to mitigate the exothermic nature of the addition.

-

Organic Phase Addition: Dissolve the acyl chloride (1.0 eq) in a minimal volume of anhydrous DCM.

-

Coupling: Using a constant pressure dropping funnel, add the acyl chloride solution dropwise to the vigorously stirred aqueous mixture over 30 minutes, strictly maintaining the internal temperature below 5 °C[3]. Causality: Vigorous stirring is critical to maximize the surface area between the two phases, ensuring the acyl chloride reacts with the amine rather than hydrolyzing.

-

Maturation: Remove the ice bath and allow the biphasic mixture to warm to room temperature. Stir for an additional 2–4 hours. Monitor the organic phase via Thin Layer Chromatography (TLC) until the acyl chloride is consumed.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh DCM. Combine the organic layers and wash sequentially with 1M HCl (to remove unreacted amine), saturated aqueous NaHCO3 , and brine.

-

Isolation: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the N-methyl amide.

Protocol B: Amide Coupling via EDC/HOBt

Rationale: When the corresponding acyl chloride is unstable or unavailable, activating a carboxylic acid in situ is required. This protocol utilizes methylamine hydrochloride, a stable, non-volatile solid that allows for highly precise stoichiometric control without the handling risks of gaseous methylamine[1].

Materials:

-

Carboxylic acid (1.0 eq)

-

Methylamine hydrochloride (1.2 eq)[1]

-

EDC-HCl (1.2 - 1.5 eq) and HOBt (1.2 eq)[5]

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

-

Activation: In an oven-dried flask under inert atmosphere (nitrogen/argon), dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF. Cool to 0 °C. Add EDC-HCl (1.2 eq) and stir for 15-30 minutes to form the active OBt-ester[5].

-

Amine Liberation: Add solid methylamine hydrochloride (1.2 eq) directly to the reaction mixture. Immediately follow with the dropwise addition of DIPEA (3.0 eq). Causality: DIPEA serves a dual purpose: it neutralizes the HCl salt to liberate the nucleophilic free methylamine in situ, and it acts as a general base catalyst for the coupling.

-

Coupling: Allow the reaction to slowly warm to room temperature and stir overnight (8-12 hours).

-

Workup: Quench the reaction by diluting with a large volume of ethyl acetate and water. Causality: DMF is highly water-soluble; a large aqueous wash is required to partition it out of the organic phase.

-

Washing: Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO3 , water (3x to remove residual DMF), and brine. Dry over MgSO4 , filter, and concentrate.

Experimental Workflow Visualization

Figure 2: Standardized workflow for the N-acylation and isolation of N-methyl amides.

Sources

Application Note: Handling, Storage, and Synthetic Utility of N-methyl-N-(3-methyl-2-pyridinyl)-4-nitrobenzamide

Introduction & Mechanistic Rationale

N-methyl-N-(3-methyl-2-pyridinyl)-4-nitrobenzamide (1)[1] is a highly specialized building block utilized in advanced organic synthesis and drug discovery pipelines. Structurally, it features a central amide bond flanked by a 4-nitrobenzene moiety and a 3-methyl-2-pyridinyl group.

In medicinal chemistry, the nitro group acts as a "masked" amine. It provides a stable, unreactive placeholder during upstream synthetic steps, which can later be reduced to a reactive nucleophile for amide or urea coupling reactions. Simultaneously, the pyridine ring serves as a critical hydrogen-bond acceptor—a common pharmacophore feature required for target binding in kinase inhibitors and PROTAC linkers. Understanding the physicochemical behavior of this compound is essential for maintaining its structural integrity and ensuring absolute reproducibility in downstream biological or chemical applications.

Physicochemical Properties

To design an effective handling protocol, one must first understand the quantitative properties of the compound. The rigid, planar nature of the aromatic rings combined with the nitro group results in high lipophilicity and poor aqueous solubility.

Table 1: Physicochemical Specifications

| Property | Value |

| Chemical Name | Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro- |

| CAS Number | 2[2] |

| Molecular Formula | C14H13N3O3 |

| Molecular Weight | 271.27 g/mol [1] |

| Monoisotopic Mass | 3[3] |

| Physical State | Solid powder |

| Solubility | Soluble in DMSO, DMF, Methanol; Insoluble in Water |

Handling and Storage Procedures

Causality in Storage: Nitroaromatic compounds are inherently susceptible to photolytic degradation, which can lead to the formation of reactive nitroso intermediates or unwanted dimerization products. Furthermore, the pyridine nitrogen is prone to N-oxidation if exposed to atmospheric oxygen and strong oxidants over prolonged periods. Therefore, strict environmental controls are necessary.

-

Short-Term Storage (< 1 month): Store the dry powder at 4°C in a desiccator.

-

Long-Term Storage (> 1 month): Store at -20°C. The vial must be flushed with an inert gas (Argon or Nitrogen) prior to sealing to displace oxygen and moisture.

-

Light Protection: Always store in amber glass vials to prevent photolytic cleavage.

-

Handling Precautions: Due to the potential sensitizing nature of nitrobenzamides, handling must be performed in a Class II biological safety cabinet or a chemical fume hood. Dry powders can accumulate static charge; use an anti-static gun (Zerostat) on the weigh boat to prevent aerosolization of the active compound.

Experimental Protocols

Protocol A: Preparation and Validation of a 10 mM Master Stock Solution

Rationale: Aqueous buffers will cause immediate precipitation of the compound. Anhydrous Dimethyl Sulfoxide (DMSO) is required to disrupt the crystal lattice and fully solvate the hydrophobic aromatic rings.

-

Equilibration: Remove the source vial from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes in a desiccator. Causality: Opening a cold vial introduces atmospheric moisture, which can hydrolyze the amide bond over time.

-

Weighing: Using an analytical balance and an anti-static weigh boat, accurately weigh 2.71 mg of N-methyl-N-(3-methyl-2-pyridinyl)-4-nitrobenzamide.

-

Solubilization: Transfer the powder to a sterile, amber 1.5 mL microcentrifuge tube. Add 1.0 mL of anhydrous, cell-culture grade DMSO.

-

Dissolution: Vortex the mixture for 30 seconds, followed by sonication in a water bath at room temperature for 5 minutes to ensure complete dissolution.

-

Aliquoting: Divide the master stock into 50 µL single-use aliquots to avoid freeze-thaw cycles, which can introduce condensation and degrade the compound. Store aliquots at -80°C.

-

Self-Validation Step: Before utilizing the stock in high-throughput screening, analyze a 1 µL aliquot via HPLC-UV (at 254 nm). A single sharp peak confirms >98% purity and the absence of degradation artifacts.

Protocol B: Catalytic Reduction to Aminobenzamide (Synthetic Application)

Rationale: To utilize this compound in drug discovery (e.g., synthesizing a targeted inhibitor), the nitro group must be cleanly reduced to an amine. Palladium on Carbon (Pd/C) with Hydrogen gas is chosen to selectively reduce the nitro group without cleaving the central amide bond or reducing the pyridine ring.

-

Reaction Setup: Dissolve 100 mg of the nitrobenzamide precursor in 10 mL of anhydrous methanol in a round-bottom flask.

-

Catalyst Addition: Carefully add 10 mg of 10% Pd/C. Causality: Perform this step under a gentle stream of Argon. Dry Pd/C is highly pyrophoric and can ignite methanol vapors if exposed to atmospheric oxygen.

-

Hydrogenation: Evacuate the flask and backfill with H2 gas via a balloon. Stir the suspension vigorously at room temperature for 4 hours.

-

Filtration: Filter the reaction mixture through a tightly packed pad of Celite. Causality: Standard filter paper will not capture fine palladium dust. Residual palladium can cause heavy metal toxicity in downstream cellular assays and catalyze unwanted side reactions.

-

Concentration: Evaporate the methanol under reduced pressure to yield the aminobenzamide intermediate.

-